molecular formula C18H31NO2 B5030801 N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine

Cat. No. B5030801
M. Wt: 293.4 g/mol
InChI Key: NMTAPEFXWRVOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is a derivative of Venlafaxine, which is an antidepressant medication used to treat major depressive disorder, anxiety, and panic disorder. O-Desmethylvenlafaxine is a potent SNRI that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, migraines, and hot flashes associated with menopause. Additionally, N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has been studied for its potential use as a biomarker for depression and anxiety disorders.

Mechanism of Action

N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, leading to an increase in the concentration of these neurotransmitters. This increase in neurotransmitter concentration is believed to be responsible for the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its analgesic effects. N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has a number of advantages for use in lab experiments. It is a potent SNRI that has been extensively studied, and its mechanism of action is well understood. Additionally, N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine has been shown to have a number of potential therapeutic applications, which makes it an attractive compound for further study. However, there are also limitations to the use of N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine in lab experiments. It can be difficult to obtain pure samples of the compound, and it can be expensive to synthesize. Additionally, the compound has been shown to have cardiovascular effects, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine. One potential area of study is the use of the compound in the treatment of neuropathic pain. Another potential area of study is the use of N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine as a biomarker for depression and anxiety disorders. Additionally, further research is needed to fully understand the cardiovascular effects of the compound and to determine whether these effects are clinically significant. Finally, further research is needed to determine the optimal dosage and administration of N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine for its various potential therapeutic applications.
Conclusion:
In conclusion, N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine is a potent SNRI that has been extensively studied for its potential therapeutic applications. Its mechanism of action is well understood, and it has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. While there are limitations to its use in lab experiments, there are also a number of potential future directions for research on the compound.

Synthesis Methods

The synthesis of N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine involves the reduction of Venlafaxine using sodium borohydride in the presence of acetic acid. This reaction results in the removal of the N-methyl group of Venlafaxine, which leads to the formation of N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamineenlafaxine. The purity of the compound can be improved by recrystallization from ethanol.

properties

IUPAC Name

N,N-diethyl-2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-6-19(7-2)10-11-20-12-13-21-18-14-17(15(3)4)9-8-16(18)5/h8-9,14-15H,6-7,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTAPEFXWRVOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=CC(=C1)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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